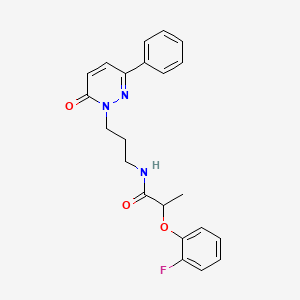
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide, also known as Compound X, is a novel chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Selective Kinase Inhibitors
Research on structurally related compounds has led to the discovery of potent and selective Met kinase inhibitors. These compounds, by virtue of specific structural modifications, have demonstrated improved enzyme potency and kinase selectivity, ultimately showing significant tumor stasis in preclinical models. This suggests potential applications of similar compounds in cancer therapy due to their selective inhibitory effects on key signaling pathways (G. M. Schroeder et al., 2009).
Antimicrobial Activities
The synthesis of derivatives closely related to the query compound has yielded new molecules with significant antibacterial and antifungal activities. These activities are comparable to standard agents such as Ampicillin and Flucanazole, indicating the potential of these compounds as novel antimicrobial agents. The structural characteristics of these compounds contribute to their efficacy, highlighting the importance of molecular design in developing new therapeutics (M. Helal et al., 2013).
Androgen Receptor Modulators
Compounds with a similar structural framework have been explored for their role as selective androgen receptor modulators (SARMs), showing promise for the treatment of androgen-dependent diseases. Through detailed pharmacokinetic and metabolic studies in preclinical models, these compounds have demonstrated favorable profiles for therapeutic development. This area of research opens up possibilities for the application of the query compound in addressing conditions related to androgen receptor activity (Di Wu et al., 2006).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-16(29-20-11-6-5-10-18(20)23)22(28)24-14-7-15-26-21(27)13-12-19(25-26)17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJOAXFYWGZUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

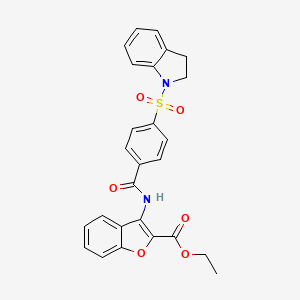
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)


![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
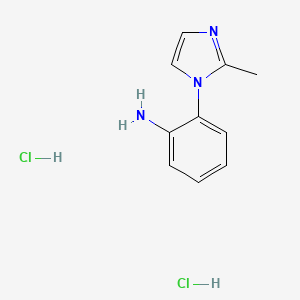
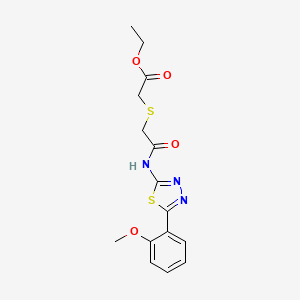


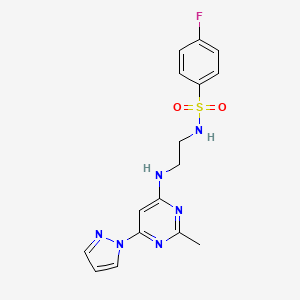
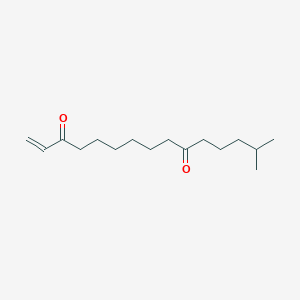
![N-cyclohexyl-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543319.png)
